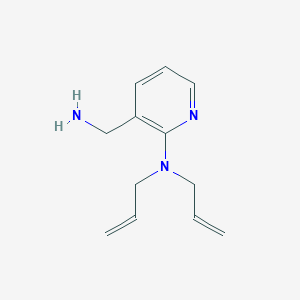

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Übersicht

Beschreibung

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is an organic compound that belongs to the class of diallylamines It features a pyridine ring substituted with an aminomethyl group and two allyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine typically involves the reaction of 3-(aminomethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-(aminomethyl)-2-pyridinamine+2allyl bromide→this compound+2HBr

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals with antimicrobial and anticancer properties.

Catalysis: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.

Material Science: The compound is explored for its use in the development of advanced materials, such as conductive polymers and nanocomposites.

Wirkmechanismus

The mechanism of action of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine involves its interaction with molecular targets through its functional groups. The allyl groups can undergo polymerization reactions, forming cross-linked networks that impart unique properties to the resulting materials. The aminomethyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Features a pyridine ring with aminomethyl and allyl groups.

N,N-Diallyl-3-aminobenzamide: Contains a benzene ring with aminomethyl and allyl groups.

N,N-Diallyl-3-(aminomethyl)pyrrolidine: Includes a pyrrolidine ring with aminomethyl and allyl groups.

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions, which is not as readily achievable with benzene or pyrrolidine rings.

Biologische Aktivität

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with diallyl and aminomethyl groups. This compound has garnered attention due to its potential biological activities, which are still being actively researched. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 203.28 g/mol. The compound's structure allows for both nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis. Its reactivity is primarily attributed to the presence of the amino group and the pyridine ring, which can engage in various chemical interactions.

Synthesis Pathways

Several synthetic pathways have been developed for producing this compound. These methods provide flexibility depending on available starting materials and desired yields. The synthesis often involves the reaction of pyridine derivatives with diallyl amines, utilizing various catalysts and reaction conditions to optimize yield and purity.

Pharmacological Properties

Research indicates that compounds containing pyridine rings and amino groups, such as this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to their ability to scavenge free radicals.

- Cytotoxicity : Some analogs have shown cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

The biological evaluation of this compound remains an area of ongoing research, with further studies needed to elucidate its specific mechanisms of action and therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminopyridine | Amino-substituted pyridine | Simpler structure; widely studied for biological activity |

| 3-Aminopyridine | Amino-substituted pyridine | Similar reactivity; lacks diallyl groups |

| N,N-Diethyl-3-(aminomethyl)-2-pyridinamine | Dialkylated amino derivative | Different alkyl groups affect solubility and reactivity |

| 4-Aminopyridine | Amino-substituted pyridine | Positioned differently on the ring; alters properties |

This compound stands out due to its dual alkyl substituents and specific positioning of the amino group, which may enhance its reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining various aminopyridine derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated varying degrees of antimicrobial activity, suggesting that structural modifications could enhance efficacy .

- Cytotoxicity Assessment : Research into related compounds has shown promising results in inhibiting cell growth in cancer lines such as MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma). These findings suggest that this compound may also exhibit similar cytotoxic effects .

- Antioxidant Activity Evaluation : Studies on related pyridine derivatives have demonstrated significant antioxidant activity through various assays measuring radical scavenging capabilities. These results highlight the potential for further exploration into the antioxidant properties of this compound .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-8-15(9-4-2)12-11(10-13)6-5-7-14-12/h3-7H,1-2,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIGLMAIOXXKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.